molecular formula C18H26N6O B1249121 PF-956980 hydrate

PF-956980 hydrate

カタログ番号: B1249121
分子量: 342.4 g/mol
InChIキー: RONMOMUOZGIDET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PF-956980 hydrate involves multiple steps. One of the key steps includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine to form the intermediate compound. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to purify the final product .

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Chemical Properties and Mechanism of Action

PF-956980 hydrate, with the chemical formula C18H26N6OxH2OC_{18}H_{26}N_{6}O\cdot xH_{2}O, is a pyrrolopyrimidine derivative that selectively inhibits JAK3, a key player in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. By inhibiting JAK3, PF-956980 disrupts the phosphorylation of downstream signaling molecules, thereby affecting cell proliferation and survival .

Oncology

PF-956980 has shown promise in reversing drug resistance in chronic lymphocytic leukemia (CLL) cells. Research indicates that it can counteract the protective effects of interleukin-4 on CLL cells when used in conjunction with conventional cytotoxic agents. This dual approach enhances the efficacy of treatment regimens by overcoming anti-apoptotic signals from the tumor microenvironment .

Immunology

In immunological studies, PF-956980 is utilized to investigate its effects on immune cell signaling. It has been shown to inhibit the release of chemokines such as CXCL9, CXCL10, and CXCL11 from airway epithelial cells stimulated by interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). This inhibition suggests potential applications in treating autoimmune diseases where JAK3 plays a significant role .

Inflammatory Diseases

The compound's selective inhibition of JAK3 positions it as a candidate for developing therapies targeting inflammatory and autoimmune disorders. Its specificity allows for a reduced side effect profile compared to non-selective JAK inhibitors, making it an attractive option for clinical applications in conditions like rheumatoid arthritis .

Case Study 1: Chronic Lymphocytic Leukemia

In a study published in Blood, PF-956980 was tested on CLL cells to evaluate its ability to reverse resistance to chlorambucil, a common chemotherapy drug. The results indicated that PF-956980 effectively restored sensitivity to chlorambucil by inhibiting the protective signaling pathways activated by interleukin-4 .

Case Study 2: Airway Inflammation

A study focused on the effects of PF-956980 on airway epithelial cells demonstrated its capacity to suppress chemokine release induced by inflammatory stimuli. This finding highlights its potential utility in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) where such chemokines play a significant role in pathogenesis .

作用機序

The compound exerts its effects by inhibiting the activity of JAK3, a tyrosine kinase involved in the signaling pathways of various cytokines. By blocking JAK3, the compound prevents the phosphorylation and activation of STAT proteins, leading to the suppression of inflammatory cytokine production. This results in immunosuppressive and anti-inflammatory effects .

類似化合物との比較

Similar Compounds

Uniqueness

What sets PF-956980 hydrate apart is its high selectivity for JAK3, making it particularly effective in conditions where JAK3 plays a critical role. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

特性

分子式

C18H26N6O

分子量

342.4 g/mol

IUPAC名

[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)

InChIキー

RONMOMUOZGIDET-UHFFFAOYSA-N

正規SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

ピクトグラム

Acute Toxic

同義語

PF 956980
PF-956980
PF956980

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。